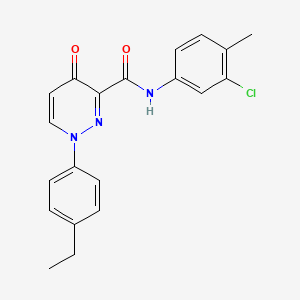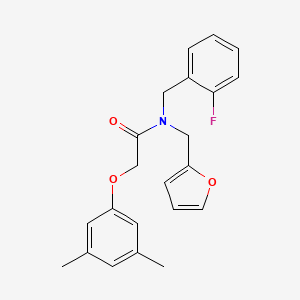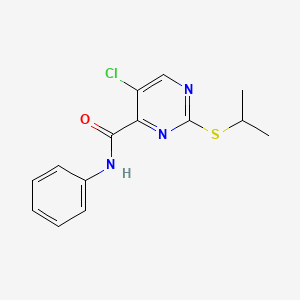
N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-クロロ-4-メチルフェニル)-1-(4-エチルフェニル)-4-オキソ-1,4-ジヒドロピリダジン-3-カルボキサミドは、ピリダジン誘導体の一種である複雑な有機化合物です。この化合物は、さまざまな官能基が置換されたピリダジン環を含むその独特の構造が特徴です。
2. 製法
合成経路と反応条件: N-(3-クロロ-4-メチルフェニル)-1-(4-エチルフェニル)-4-オキソ-1,4-ジヒドロピリダジン-3-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、3-クロロ-4-メチルフェニルヒドラジンと4-エチルベンゾイルクロリドを縮合させて、中間体ヒドラゾンを形成することです。この中間体は、酸性条件下で環化されて、ピリダジン環が生成されます。
工業的製造方法: 工業的な環境では、この化合物の製造には、収率と純度を最大限に高めるために最適化された反応条件が用いられます。これには、高純度の試薬の使用、温度と圧力の制御、再結晶やクロマトグラフィーなどの精製技術の実施が含まれます。
反応の種類:
酸化: この化合物は、特にメチル基とエチル基で酸化反応を起こす可能性があり、対応するアルコールやカルボン酸が生成されます。
還元: 還元反応は、ピリダジン環のカルボニル基を標的にし、それをヒドロキシル基に変換できます。
置換: フェニル環のクロロ基は、アミンやチオールなどのさまざまな求核剤で置換されて、新しい誘導体を形成できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が通常使用されます。
置換: 求核置換反応は、通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在を必要とします。
生成される主な生成物:
酸化: アルコールまたはカルボン酸の形成。
還元: ヒドロキシル誘導体の形成。
置換: さまざまな官能基を有する新しい置換誘導体の形成。
4. 科学研究への応用
N-(3-クロロ-4-メチルフェニル)-1-(4-エチルフェニル)-4-オキソ-1,4-ジヒドロピリダジン-3-カルボキサミドは、科学研究でさまざまな用途があります:
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について探求されています。
産業: その独特の構造的特性により、ポリマーやコーティングなどの高度な材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3-chloro-4-methylphenylhydrazine with 4-ethylbenzoyl chloride to form the intermediate hydrazone This intermediate is then cyclized under acidic conditions to yield the pyridazine ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, converting it to a hydroxyl group.
Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new substituted derivatives with varied functional groups.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
N-(3-クロロ-4-メチルフェニル)-1-(4-エチルフェニル)-4-オキソ-1,4-ジヒドロピリダジン-3-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。それは、特定の酵素の活性部位に結合することによって、それらの活性を阻害する酵素阻害剤として機能する可能性があります。さらに、それは受容体タンパク質と相互作用することによって受容体機能を調節し、細胞シグナル伝達経路の変化につながる可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物:
- N-(3-クロロ-4-メチルフェニル)-1-(4-メチルフェニル)-4-オキソ-1,4-ジヒドロピリダジン-3-カルボキサミド
- N-(3-クロロ-4-メチルフェニル)-1-(4-フェニル)-4-オキソ-1,4-ジヒドロピリダジン-3-カルボキサミド
比較: 類似化合物と比較して、N-(3-クロロ-4-メチルフェニル)-1-(4-エチルフェニル)-4-オキソ-1,4-ジヒドロピリダジン-3-カルボキサミドは、フェニル環にエチル基が存在することが特徴です。この構造の違いは、その化学反応性、生物活性、物理的特性に影響を与える可能性があります。例えば、エチル基は親油性を高め、細胞膜を透過して細胞内の標的と相互作用する能力を向上させる可能性があります。
類似化合物との比較
- N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- N-(3-chloro-4-methylphenyl)-1-(4-phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Comparison: Compared to its similar compounds, N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of the ethyl group on the phenyl ring. This structural difference can influence its chemical reactivity, biological activity, and physical properties. For instance, the ethyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
特性
分子式 |
C20H18ClN3O2 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H18ClN3O2/c1-3-14-5-8-16(9-6-14)24-11-10-18(25)19(23-24)20(26)22-15-7-4-13(2)17(21)12-15/h4-12H,3H2,1-2H3,(H,22,26) |
InChIキー |
CXUVDKUVBSXWAY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-2-methylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11379306.png)
![N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide](/img/structure/B11379314.png)
![5-Butyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11379315.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B11379323.png)
![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11379330.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11379341.png)
![5-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11379344.png)

![N-(2,5-dimethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11379378.png)

![3-(3,4-dimethoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379392.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11379393.png)
![N,N-dimethyl-N'-(4-methylphenyl)-6-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B11379399.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B11379401.png)
